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Compound of Interest |

Compound Name: ent-Tedizolid Phosphate
CAS No.: 1835340-19-6
Cat. No.: B1145310

Get Quote

Executive Summary & Scientific Rationale

In the development of oxazolidinone antibiotics, controlling stereochemistry is paramount.
Tedizolid Phosphate (TR-701) is the prodrug of Tedizolid (TR-700), a potent protein synthesis
inhibitor. The pharmacological activity resides almost exclusively in the (5R) enantiomer.

Under ICH QG6A guidelines, the enantiomer of a drug substance is considered a chiral impurity.
To validate the chiral HPLC methods required for batch release, a verified reference standard
of the enantiomer, (5S)-Tedizolid Phosphate (herein referred to as ent-Tedizolid Phosphate),
is required.

This application note details the de novo synthesis of ent-Tedizolid Phosphate. Unlike
resolution methods (separating racemates), which often suffer from low yields and isotopic
complexity, this protocol utilizes Stereochemical Inversion Strategy: employing the opposite
chiral starting material to yield the (5S) congener with high optical purity (>99% ee).
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Retrosynthetic Analysis

The synthesis is designed backwards from the target phosphate prodrug. The chirality is
established early in the formation of the oxazolidinone ring. To obtain the ent-isomer (5S), we
must utilize a chiral precursor with the opposite configuration to that used in the commercial
(5R) synthesis.
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Figure 1: Retrosynthetic pathway for ent-Tedizolid Phosphate. The chirality is locked in the
cyclization step using (S)-Glycidyl Butyrate.

Detailed Experimental Protocols
Phase A: Synthesis of the ent-Tedizolid Core (Alcohol)

Objective: Construct the oxazolidinone ring with (5S) stereochemistry. Critical Reagent: (S)-
Glycidyl Butyrate (CAS: 60456-23-7) or (S)-Epichlorohydrin. Note: Commercial Tedizolid uses
the (R) variant.

Reagents:
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Precursor Amine: 3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]aniline.
Chiral Source: (S)-Glycidyl Butyrate.
Base: Lithium tert-butoxide (LiOtBu).

Solvent: Methanol / Dichloromethane (DCM).

Protocol:

Carbamate Formation: Dissolve the Precursor Amine (1.0 eq) in DCM. Add sodium
bicarbonate (2.5 eq) and cool to 0°C. Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.
Stir for 4 hours. Isolate the Cbz-protected amine via filtration.

Lithiation & Cyclization: Suspend the Cbz-amine (1.0 eq) in dry THF/MeOH. Cool to -78°C.

Chiral Induction: Add LiOtBu (2.5 eq) slowly. Add (S)-Glycidyl Butyrate (1.5 eq) dropwise.
The use of the (S)-ester is the causality for the formation of the (5S)-oxazolidinone ring.

Reaction: Allow the mixture to warm to room temperature over 16 hours. The lithium base
promotes ring closure.

Workup: Quench with saturated

. Extract with Ethyl Acetate.

Purification: Recrystallize from Methanol/Water.
o Checkpoint: Analyze by Chiral HPLC. Target ee > 98%.

o Result:(5S)-Tedizolid (Alcohol).

Phase B: Phosphorylation to ent-Tedizolid Phosphate

Objective: Convert the (5S)-alcohol to the phosphate prodrug. Mechanism: Nucleophilic attack

of the primary alcohol on phosphorus oxychloride, followed by hydrolysis.

Protocol:
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e Preparation: Suspend (5S)-Tedizolid (Alcohol) (10 g) in dry THF (100 mL). Cool to -10°C.

e Phosphorylation: Add Triethylamine (TEA, 3.0 eq) followed by Phosphorus Oxychloride (

, 1.5 eq) dropwise. Maintain temperature < 0°C to prevent degradation of the tetrazole ring.

e Monitoring: Stir for 3 hours. Monitor by HPLC for disappearance of the alcohol peak.

o Hydrolysis: Quench the reaction mixture slowly into ice water (200 mL). The intermediate

dichlorophosphate hydrolyzes to the phosphate acid.

o Salt Formation: Adjust pH to 8.5 using 2N NaOH. This forms the Disodium salt.

« Isolation: Precipitate the product by adding Ethanol (300 mL). Filter the white solid.

e Final Polish: Reslurry in Acetone/Water (95:5) to remove inorganic salts.

Analytical Validation & Quality Control

To certify this material as a Reference Standard, it must be cross-validated against the active

drug (Tedizolid Phosphate) to prove they are enantiomers.

Comparative Data Table

o ent-Tedizolid

Tedizolid Acceptance

Parameter Phosphate (Ref L

Phosphate (API) Criteria

Std)

Must match

Stereocenter (5R) (5S) )
theoretical

Specific Rotation

Negative (-) Value

Positive (+) Value

Magnitude within £5%

Mass Spectrum (ESI) m/z 451.1 [M+H]+ m/z 451.1 [M+H]+ Identical
Retention Time dentical
- ; — - entical
(Achiral) =8.4min = 8.4 min
Retention Time Distinct separation
(Chiral) =12.1 min = 15.4 min (RS > 2_0)
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Chiral HPLC Method (Self-Validating System)

This method is designed to separate the enantiomers. The ent-standard prepared above is
used to mark the impurity retention time.

e Column: Chiralpak IA or IB (Amylose tris(3,5-dimethylphenylcarbamate)), 5 um, 250 x 4.6
mm.

e Mobile Phase: Hexane : Ethanol : Diethylamine (60 : 40 : 0.1).
e Flow Rate: 1.0 mL/min.
e Detection: UV @ 254 nm.

e Logic: Inject a 1:1 mix of APl and ent-Standard. If two distinct peaks with area ratio 1:1
appear, the synthesis of the enantiomer is successful and the method is specific.

Workflow Visualization

The following diagram illustrates the critical path from raw material selection to final validation.
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Figure 2: Operational workflow for the production and validation of ent-Tedizolid Phosphate.
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» To cite this document: BenchChem. [Application Note: Strategic Synthesis and Validation of
ent-Tedizolid Phosphate Reference Standards]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1145310/docs#application-note-strategic-
synthesis-and-validation-of-ent-tedizolid-phosphate-reference-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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